molecular formula C12H15ClO B7792433 3-(4-Ethylphenyl)butanoyl chloride

3-(4-Ethylphenyl)butanoyl chloride

Cat. No.: B7792433
M. Wt: 210.70 g/mol
InChI Key: JRUCTKLAWOIDIZ-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)butanoyl chloride is an organic compound with the molecular formula C12H15ClO. It is a member of the acyl chloride family, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)butanoyl chloride typically involves the reaction of 3-(4-Ethylphenyl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction is as follows:

3-(4-Ethylphenyl)butanoic acid+SOCl23-(4-Ethylphenyl)butanoyl chloride+SO2+HCl\text{3-(4-Ethylphenyl)butanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(4-Ethylphenyl)butanoic acid+SOCl2​→3-(4-Ethylphenyl)butanoyl chloride+SO2​+HCl

The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)butanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.

    Friedel-Crafts Acylation: Used in the acylation of aromatic compounds to form ketones.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

3-(4-Ethylphenyl)butanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)butanoyl chloride involves nucleophilic attack on the carbonyl carbon by various nucleophiles. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion. This mechanism is common to acyl chlorides and is utilized in various synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethylphenyl)butanoyl chloride is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

3-(4-ethylphenyl)butanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-3-10-4-6-11(7-5-10)9(2)8-12(13)14/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUCTKLAWOIDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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